Antimycin A7b
Description
Contextualizing Antimycin A7b within the Antimycin Class of Secondary Metabolites
The antimycins are a family of secondary metabolites produced primarily by bacteria of the genus Streptomyces. wikipedia.orglktlabs.com These compounds are classified as depsipeptides, a type of molecule containing both ester and amide bonds. researchgate.net Structurally, the antimycin family is characterized by a nine-membered dilactone core, which is a ring structure containing two ester linkages. researchgate.netusgs.gov This core is attached via an amide bond to a 3-formamidosalicylic acid moiety, a feature that is highly conserved across the family and crucial for its biological activity. researchgate.net
This compound is a specific analogue within this extensive family. Its unique identity is defined by the specific chemical groups attached at two key positions on the dilactone ring, designated as R¹ and R². For this compound, the R¹ group (an alkyl side chain at position C7) is an isocaproyl group, and the R² group (an acyl side chain at position C8) is a butyryl group. sioc-journal.cnsioc-journal.cn These substitutions distinguish it from other members of the antimycin A series, each of which possesses a different combination of these side chains. sioc-journal.cnsioc-journal.cn The primary mechanism of action for antimycins is the inhibition of the mitochondrial electron transport chain at complex III (also known as cytochrome c reductase), which disrupts cellular respiration and ATP synthesis. lktlabs.comcellsignal.com
Historical Perspective on the Isolation and Characterization of Antimycin Compounds
The discovery of the antimycin family dates back to the 1940s, a period of intense exploration for microbial natural products with antibiotic properties. In 1949, the first member, designated Antimycin A, was isolated from a species of Streptomyces and was noted for its potent antifungal activity. toku-e.com Early research established Antimycin A as a complex of several related, highly active components rather than a single substance. toku-e.com
Subsequent studies focused on elucidating the structure and mechanism of these compounds. Researchers determined that antimycins function as powerful inhibitors of cellular respiration. wikipedia.orgcellsignal.com This inhibitory action was pinpointed to the binding of antimycin to the Q-site of cytochrome c reductase, which blocks the electron flow and leads to a halt in energy production within the cell. cellsignal.comtoku-e.com For many years, Antimycin A has been utilized as a chemical tool in research to study mitochondrial function and as a piscicide (fish poison) in fisheries management due to its high toxicity to fish. wikipedia.orgfermentek.com
Structural Diversity and Chemotaxonomic Relationships among Antimycin Analogues
The structural diversity within the antimycin family is vast, with more than 40 distinct analogues identified. researchgate.net This diversity primarily arises from variations in the two side chains, R¹ and R², attached to the nine-membered dilactone core. researchgate.net The R¹ position features an alkyl group, while the R² position is an acyloxy group. The biosynthesis of these compounds involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, and the flexibility of the enzymes involved allows for the incorporation of different fatty acid and alkyl precursors, leading to the wide array of analogues. researchgate.netresearchgate.net
This chemical diversity is not random; it has chemotaxonomic significance. The specific profile of antimycin analogues produced can be characteristic of a particular Streptomyces strain, making these secondary metabolites useful markers in the classification and differentiation of these bacteria. While the classic antimycins feature the nine-membered ring, ring-expanded variants with 12-, 15-, and 18-membered macrocyclic rings have also been discovered, further broadening the structural scope of this natural product family. researchgate.net
The table below details the specific R¹ and R² substitutions for a selection of Antimycin A analogues, highlighting the structural position of this compound within the group. sioc-journal.cnsioc-journal.cn
| Compound | R¹ Group (Alkyl Side Chain) | R² Group (Acyl Side Chain) | Molecular Weight (Mr) |
|---|---|---|---|
| Antimycin A1b | CH₃(CH₂)₄CH₂- (n-Hexyl) | COCH₂CH(CH₃)₂ (Isovaleryl) | 549 |
| Antimycin A2a | CH₃(CH₂)₄CH₂- (n-Hexyl) | COCH(CH₃)₂ (Isobutyryl) | 535 |
| Antimycin A3b | CH₃(CH₂)₂CH₂- (n-Butyl) | COCH₂CH(CH₃)₂ (Isovaleryl) | 521 |
| Antimycin A4a | CH₃(CH₂)₂CH₂- (n-Butyl) | COCH(CH₃)₂ (Isobutyryl) | 507 |
| Antimycin A6a | CH₃CH₂- (Ethyl) | COCH(CH₃)₂ (Isobutyryl) | 478 |
| Antimycin A7a | (CH₃)₂CHCH₂CH₂- (Isocaproyl) | COCH(CH₃)₂ (Isobutyryl) | 521 |
| This compound | (CH₃)₂CHCH₂CH₂- (Isocaproyl) | COCH₂CH₂CH₃ (Butyryl) | 521 |
| Antimycin A8b | (CH₃)₂CHCH₂CH₂- (Isocaproyl) | COCH₂CH(CH₃)₂ (Isovaleryl) | 535 |
| Antimycin A9 | CH₃(CH₂)₂CH₂- (n-Butyl) | COCH₂C₆H₅ (Phenylacetyl) | 555 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
197791-89-2 |
|---|---|
Molecular Formula |
C26H36N2O9 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |
InChI |
InChI=1S/C26H36N2O9/c1-6-8-20(30)37-23-16(5)36-26(34)21(15(4)35-25(33)18(23)12-11-14(2)3)28-24(32)17-9-7-10-19(22(17)31)27-13-29/h7,9-10,13-16,18,21,23,31H,6,8,11-12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 |
InChI Key |
KZVGUKWFPHOOQA-PDPGNHKXSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](OC(=O)[C@H]([C@H](OC(=O)[C@@H]1CCC(C)C)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Canonical SMILES |
CCCC(=O)OC1C(OC(=O)C(C(OC(=O)C1CCC(C)C)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C |
Origin of Product |
United States |
Preclinical and Research Applications of Antimycin A7b and Its Analogues
Antifungal Research Applications
Antimycins have demonstrated significant antifungal properties, making them candidates for the development of novel fungicides. nih.govfermentek.com
Research has shown that Antimycin A and its analogues are effective against a variety of fungal pathogens that pose threats to agriculture and human health.
Magnaporthe oryzae : This fungus is the causative agent of rice blast, a devastating disease affecting rice crops worldwide. nih.gov In vitro studies demonstrated that Antimycin A significantly inhibits the lifecycle of Magnaporthe oryzae Triticum (MoT), a pathotype that causes wheat blast. At a concentration of 10 µg/mL, Antimycin A was found to suppress mycelial growth by 62.90%, completely inhibit conidiogenesis (100%) and appressoria formation (100%), and reduce the germination of conidia by 42%. nih.gov In subsequent in vivo tests on wheat seedlings, Antimycin A application led to a 100% suppression of wheat blast disease. nih.gov
Rhizoctonia solani : This soil-borne fungus causes significant diseases in a wide range of crops. nih.gov Antimycin A1, isolated from Streptomyces AHF-20, has shown potent inhibitory effects against R. solani. nih.gov The antifungal activity was dose-dependent, with an inhibition rate of 92.55% observed at a concentration of 26.66 μg/mL. nih.gov The calculated EC50 value, the concentration required to inhibit growth by 50%, was 1.25 μg/mL. nih.gov
Saccharomyces cerevisiae : Studies on this yeast species have shown its sensitivity to Antimycin A. The compound acts as an inhibitor of the mitochondrial respiratory chain, leading to slowed growth and reduced oxygen uptake. nih.govresearchgate.net This effect has been utilized in research to study mitochondrial function and resistance mechanisms in yeast. nih.gov
Aspergillus niger : As a common mold, Aspergillus niger can cause diseases in humans, particularly otomycosis (ear infections). While specific efficacy data for Antimycin A against this species is not detailed, the broader class of antimycins is recognized for general antifungal activity. cellsignal.comfermentek.com
| Parameter | Inhibition Rate (%) | Concentration |
|---|---|---|
| Mycelial Growth | 62.90% | 10 µg/mL |
| Conidiogenesis | 100% | 10 µg/mL |
| Conidia Germination | 42% | 10 µg/mL |
| Appressoria Formation | 100% | 10 µg/mL |
Beyond simply inhibiting growth, Antimycin A induces significant morphological and internal changes in fungal cells. In studies on R. solani, treatment with Antimycin A1 led to observable damage to the cell membranes and disorganization of cytoplasmic organelles when viewed under transmission electron microscopy. nih.govresearchgate.net Furthermore, research indicates that the antifungal mechanism involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in mitochondrial respiration, which disrupts cellular energy production and contributes to the compound's potent fungicidal effects. nih.gov
Insecticidal and Nematocidal Research Applications
The biological activity of the antimycin family of compounds extends to insects and nematodes, indicating their potential as broad-spectrum biopesticides. nih.gov
Research has highlighted the potent insecticidal and nematocidal activities of various Antimycin A analogues. nih.govnih.gov For instance, Antimycin A9 demonstrated notable activity against the brine shrimp Artemia salina and the nematode Caenorhabditis elegans. nih.gov Similarly, a culture filtrate from Streptomyces sp. KR0006, containing Antimycin A1a, A3a, and A8a, showed high insecticidal activity against the diamondback moth, Plutella xylostella. nih.gov
The toxicity of Antimycin A is highly species-dependent. This is particularly evident in its use as a piscicide (fish poison), where different fish families exhibit vastly different sensitivities. usgs.gov For example, species in the Salmonidae family can be affected at concentrations below 1.0 µg/L, while more tolerant species in the Ictaluridae family may require concentrations ranging from 25 to 200 µg/L. usgs.gov This differential toxicity allows for targeted applications, such as the management of invasive fish species with minimal impact on other aquatic life. usgs.gov
Anti-Cancer Research and Model Systems
The ability of Antimycin A to inhibit mitochondrial function and induce oxidative stress has made it a subject of interest in oncology research. cellsignal.com
In Vitro Studies (A549 and H9c2 Cells) : Antimycin A has been shown to significantly inhibit the growth of human pulmonary adenocarcinoma A549 cells. Treatment with Antimycin A leads to an increase in intracellular reactive oxygen species (ROS), a slight arrest of the cell cycle in the G1 phase, and the induction of apoptosis (programmed cell death). One study found that treatment induced apoptosis in approximately 17% of A549 cells and caused a loss of mitochondrial membrane potential in about 38% of the cells. In other research, Antimycin A was also found to suppress the self-renewal ability of lung cancer stem cells derived from A549 cell lines.
In contrast, studies using H9c2 cardiac cells, which are non-cancerous myoblasts, have revealed a protective effect under certain conditions. Research has shown that Antimycin A can halt apoptotic death induced by specific chemical stressors in H9c2 cells, suggesting a complex, cell-type-dependent mechanism of action.
In Vivo Preclinical Models (Mouse Xenograft) : The anti-tumor effects of Antimycin A have also been evaluated in animal models. In one study, mice were inoculated with A549-derived lung cancer stem cells to form tumors. Subsequent treatment with Antimycin A was shown to suppress tumorigenesis in these mice. Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a standard preclinical tool for evaluating the efficacy of potential anti-cancer agents like Antimycin A and its analogues.
| Effect | Observation |
|---|---|
| Cell Growth | Significantly inhibited |
| Cell Cycle | Slight G1 phase arrest |
| Apoptosis Induction | ~17% of cells |
| Mitochondrial Membrane Potential | ~38% loss |
| Reactive Oxygen Species (ROS) | Significantly increased |
Strategies for Targeting Cancer Stem Cell Populations
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. A key strategy in cancer research is the development of agents that can selectively target and eradicate this resilient cell population. Antimycin A has been identified as a compound with the potential to target lung cancer stem cells. nih.gov
Research has demonstrated that Antimycin A can suppress the self-renewal ability of lung CSCs. nih.gov This is achieved, at least in part, through the negative regulation of the β-catenin signaling pathway. nih.govresearchgate.net In preclinical studies using A549 lung cancer cells, Antimycin A was shown to inhibit the formation of tumor spheroids, a key characteristic of CSCs, in a dose-dependent manner. nih.gov Furthermore, treatment with Antimycin A led to a decrease in the expression of stemness markers such as Nanog, Sox2, and CD133. nih.gov One study also found that Antimycin A could block the formation of spheres from the side population of lung cancer cells and decrease the expression of CD133, Nanog, and SOX2, in addition to β-catenin. researchgate.net
The targeting of CSCs by antimycin analogues is a promising area of investigation, aiming to overcome the limitations of current cancer treatments that primarily target the bulk of tumor cells, often leaving the CSCs intact.
Synergistic Effects with Established Anti-Cancer Agents in Research Settings
A significant challenge in cancer therapy is the development of drug resistance. The combination of therapeutic agents is a widely explored strategy to enhance efficacy and overcome resistance. Antimycin A has demonstrated synergistic effects when combined with established anti-cancer drugs in research settings. nih.gov
A notable example is the synergistic interaction observed between Antimycin A and gefitinib (B1684475), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. nih.gov In studies involving gefitinib-resistant lung cancer cells (PC-9/GR), the combination of Antimycin A and gefitinib was significantly more effective at suppressing cell proliferation than either agent alone. nih.gov While Antimycin A or gefitinib alone showed modest inhibition, the combined treatment led to a substantial reduction in the viability of these resistant cells. nih.gov This synergistic effect is thought to be linked to the ability of Antimycin A to modulate signaling pathways that contribute to drug resistance, such as the β-catenin pathway. nih.gov
| Treatment | Proliferation Inhibition (%) |
|---|---|
| Antimycin A (5 µM) | ~35% |
| Gefitinib (5 µM) | ~42% |
| Antimycin A (5 µM) + Gefitinib (5 µM) | ~80% |
Inhibition of Oncogenic Signaling Pathways (e.g., K-Ras, β-catenin, GRP78/BiP)
The anticancer effects of Antimycin A and its analogues are closely linked to their ability to modulate key oncogenic signaling pathways.
K-Ras Pathway: The direct inhibition of the K-Ras signaling pathway by Antimycin A7b has not been definitively established in the reviewed literature. However, some studies on 9-membered antimycin analogues have suggested a potential role in inhibiting the plasma membrane localization of K-Ras. rsc.org The localization of K-Ras to the plasma membrane is crucial for its function in signal transduction, and its disruption could represent a novel anticancer mechanism for this class of compounds. Further research is needed to specifically investigate the effects of this compound on the K-Ras pathway.
GRP78/BiP: The 78-kilodalton glucose-regulated protein (GRP78), also known as BiP, is a key chaperone protein in the endoplasmic reticulum and a critical regulator of the unfolded protein response (UPR). In many cancers, GRP78 is overexpressed and plays a pro-survival role. Some studies on antimycin-type depsipeptides have indicated that they possess activities against key targets involved in apoptosis, including GRP78. nih.gov However, specific studies detailing the direct inhibition of GRP78/BiP by this compound are not yet prevalent.
Utility as a Biochemical Probe for Mitochondrial Biology Research
Antimycin A is a well-established and widely utilized tool in mitochondrial biology research due to its specific mechanism of action as an inhibitor of the mitochondrial electron transport chain (ETC). cellsignal.jpwikipedia.orgletstalkacademy.com
Antimycin A acts as a potent and specific inhibitor of Complex III (cytochrome c reductase) of the ETC. cellsignal.jpwikipedia.orgletstalkacademy.com It binds to the Qi site of cytochrome c reductase, thereby blocking the transfer of electrons from coenzyme Q to cytochrome c. wikipedia.org This inhibition effectively halts cellular respiration and disrupts the generation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation. wikipedia.orgletstalkacademy.com
Due to this specific inhibitory action, Antimycin A is routinely used in respirometry studies to:
Measure non-mitochondrial oxygen consumption: By adding Antimycin A to cell or mitochondrial preparations, researchers can inhibit all mitochondrial respiration, allowing for the quantification of oxygen consumption from other cellular sources.
Dissect the contributions of different ETC complexes: In combination with other specific inhibitors (e.g., rotenone (B1679576) for Complex I, oligomycin (B223565) for ATP synthase), Antimycin A helps to elucidate the function and capacity of different components of the oxidative phosphorylation system.
Induce and study mitochondrial dysfunction: The controlled application of Antimycin A allows for the induction of mitochondrial impairment, enabling the study of downstream cellular consequences such as the production of reactive oxygen species (ROS) and the activation of cell death pathways.
| Parameter Measured | Experimental Application of Antimycin A | Outcome |
|---|---|---|
| Non-mitochondrial Oxygen Consumption | Addition of Antimycin A to inhibit Complex III | Residual oxygen consumption is attributed to non-mitochondrial sources |
| Complex IV Activity | Used in conjunction with substrates like TMPD/ascorbate after Complex III inhibition | Isolates and measures the activity of Complex IV independently |
| Mitochondrial-derived ROS | Induces mitochondrial stress by blocking electron flow | Leads to an increase in superoxide (B77818) production from the stalled ETC |
Mitochondrial dysfunction is a key pathological feature of many neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The ability of Antimycin A to reliably induce mitochondrial impairment makes it a valuable tool for creating cellular models of these disorders.
By treating neuronal cell lines or primary neurons with Antimycin A, researchers can mimic the mitochondrial defects observed in these diseases, such as decreased ATP production, increased oxidative stress, and altered mitochondrial dynamics. These cellular models are instrumental for:
Investigating disease mechanisms: They allow for the detailed study of the molecular pathways that are triggered by mitochondrial dysfunction and contribute to neuronal cell death.
Screening for potential therapeutic agents: These models provide a platform to test the efficacy of novel compounds in protecting against mitochondrial damage and its downstream consequences.
For instance, a combination of oligomycin and Antimycin A has been used to generate a model of mitochondrial dysfunction in the study of Parkinson's disease. Furthermore, Antimycin A has been used to induce mitochondrial damage in retinal pigment epithelial cells to model aspects of age-related macular degeneration.
Structure Activity Relationship Sar and Analog Design of Antimycin A7b
Identification of Pharmacophoric Elements within the Antimycin Scaffold
The core structure of antimycins is a nine-membered dilactone ring connected via an amide bond to a 3-formamidosalicylic acid moiety. nih.govacs.org This fundamental scaffold houses the key elements responsible for its potent inhibitory activity.
Importance of the Bicyclic Lactone Core and Formamidosalicylic Acid Moiety
The bicyclic nine-membered dilactone core is a defining feature of the antimycin family. frontiersin.orgnih.govacs.org This ring system serves as a rigid scaffold, properly orienting the various substituents for optimal interaction with its biological target. nih.gov The integrity of this core is crucial for activity; mild alkaline hydrolysis, which cleaves the dilactone ring, results in a significant loss of biological function.
The 3-formamidosalicylic acid moiety is equally critical for the biological activity of antimycins. acs.orgnih.gov This part of the molecule is responsible for key binding interactions. nih.govnih.gov An intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen is essential for maintaining a fixed conformation necessary for potent inhibition. nih.gov The absence of this hydrogen bond can lead to a drastic reduction in activity, by as much as four orders of magnitude. nih.gov Furthermore, the 3-formylamino group itself plays a role in binding, with its conformation influencing inhibitory potency. nih.gov
Elucidating the Influence of Side Chain Variation on Biological Activity
While the bicyclic lactone core and the formamidosalicylic acid moiety form the essential pharmacophore, the substituents on the dilactone ring, particularly at the C-7 and C-8 positions, modulate the biological activity and specificity of the different antimycin analogues. nih.govacs.org
| Modification Position | Structural Change | Impact on Biological Activity | Reference |
|---|---|---|---|
| Bicyclic Lactone Core | Cleavage of the ring | Significant loss of activity | |
| Formamidosalicylic Acid Moiety | Absence of intramolecular H-bond | Remarkable loss of inhibitory potency | nih.gov |
| C-7 | Increased alkyl chain length | Negative correlation with antifungal activity | nih.gov |
| C-8 | Increased acyl chain length | Negative correlation with antifungal activity | nih.gov |
| C-8 | Hydroxylation | Significant increase in antifungal activity | nih.gov |
Conformational Requirements and Hydrogen Bonding Interactions for Binding
The binding of antimycin to its primary target, the cytochrome bc1 complex of the mitochondrial respiratory chain, involves specific conformational and hydrogen bonding interactions. nih.govnih.govontosight.ai X-ray crystallography studies have revealed that upon binding, the intramolecular hydrogen bond within the formamidosalicylic acid moiety is altered. nih.govnih.govescholarship.org Instead of the phenolic hydroxyl group bonding with the amide carbonyl oxygen, it forms a hydrogen bond with the amide nitrogen. nih.govnih.govescholarship.org
The phenolic hydroxyl and the formylamino nitrogen form crucial hydrogen bonds with the conserved aspartate residue (Asp228) of cytochrome b. nih.govontosight.aiescholarship.org The formylamino oxygen also participates in hydrogen bonding via a water molecule to a lysine (B10760008) residue (Lys227). nih.govontosight.aiescholarship.org N-methylation of the amide bond or the 3-formylamino group leads to a significant decrease in inhibitory activity, highlighting the importance of these NH groups in hydrogen bond interactions with the binding site. nih.gov Molecular orbital calculations suggest that the active conformation of the 3-formylamino group has the formyl carbonyl projecting away from the phenolic hydroxyl group. nih.gov
Rational Design and Synthesis of Antimycin A7b Analogues with Modified Activities
The detailed understanding of the SAR of antimycins has paved the way for the rational design and synthesis of analogues with modified activities. researchgate.netnih.gov By altering specific functional groups, it is possible to modulate the inhibitory potency and target selectivity of these compounds.
Synthetic Methodologies for the Total Synthesis of Antimycin A7b and Its Congeners
Retrosynthetic Approaches for the Antimycin Core Structure
The retrosynthetic analysis of the antimycin core structure typically involves several key disconnections to break down the complex target into simpler, more readily available starting materials. A common strategy commences with the disconnection of the amide bond linking the 3-formamidosalicylic acid moiety and the dilactone core. This simplifies the target into two primary fragments: the aromatic piece and the macrolide core.
Further retrosynthetic analysis of the dilactone core often involves the disconnection of one of the ester linkages, linearizing the macrocycle into a hydroxy acid precursor. This seco-acid is then further broken down. For instance, in the total synthesis of (-)-Antimycin A3b, a close analogue of A7b, the nine-membered dilactone ring was envisioned to be formed via a macrolactonization of a seco-acid precursor. researchgate.net This precursor, in turn, can be dissected into smaller, stereochemically defined fragments. A key bond disconnection is often made between C7 and C8, allowing for the separate synthesis of the C1-C7 and C8-C9 fragments. The stereotriad at C7-C8-C9 is a significant challenge, and strategies have been developed to construct this unit in a single step from a chiral pool-derived stereocenter. researchgate.net
The general retrosynthetic approach can be summarized in the following table:
| Target Molecule | Key Disconnections | Precursor Fragments |
| Antimycin A Core | Amide bond, Ester linkage (macrolactone) | 3-formamidosalicylic acid, Seco-hydroxy acid |
| Seco-hydroxy acid | C-C bonds (e.g., C7-C8) | Smaller chiral building blocks |
This modular approach allows for flexibility in the synthesis and the potential for creating analogues by modifying the individual fragments before their assembly.
Stereocontrolled Construction of the Macrolactone Ring and Side Chains
The stereoselective synthesis of the macrolactone ring and the precise installation of its side chains are critical for achieving the biological activity of antimycins. The construction of the multiple stereocenters is a formidable challenge that has been addressed through various asymmetric synthesis techniques.
In the synthesis of (-)-Antimycin A3b, an asymmetric aza-Claisen rearrangement was employed as a key step to establish critical stereogenic centers. researchgate.net Another powerful strategy involves the use of substrate-controlled diastereoselective reactions. For example, a Montmorillonite K10-promoted allylation reaction between an α-silyloxyaldehyde and a substituted potassium allyltrifluoroborate salt has been utilized to construct the core stereochemical triad (B1167595) of the antimycin A family with high diastereoselectivity. researchgate.net This reaction effectively sets the stereochemistry at C7, C8, and C9 in a single, highly controlled transformation.
The stereochemistry of the side chains is often derived from chiral starting materials or established through asymmetric reactions. For instance, the synthesis of the hydroxy-acid segment has been achieved via the Ti(III)-mediated diastereo- and regioselective opening of trisubstituted 2,3-epoxy alcohols. researchgate.net This method allows for the stereoselective construction of the required 2-methyl-1,3-diol systems present in the antimycin core.
Key Synthetic Transformations and Protecting Group Strategies
The total synthesis of antimycins relies on a series of key chemical transformations to assemble the fragments and construct the macrolide core. One of the most crucial steps is the macrolactonization to form the nine-membered dilactone ring. Various reagents have been employed for this purpose, including the use of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as Shiina's reagent, which facilitates the intramolecular esterification under mild conditions. researchgate.net Another effective method is the Kita-Trost lactonization, which proceeds via an ethoxyvinyl ester intermediate. researchgate.net
Protecting group strategies are essential to mask reactive functional groups and ensure the desired chemoselectivity throughout the multi-step synthesis. Common protecting groups for hydroxyl groups include silyl (B83357) ethers (e.g., TBS, TBDPS) and benzyl (B1604629) ethers (Bn). Amino groups are often protected as carbamates (e.g., Boc, Cbz). The choice of protecting groups is critical and they must be orthogonal, allowing for their selective removal at different stages of the synthesis without affecting other protected groups. For example, a benzyl group can be removed by hydrogenolysis, while a silyl ether can be cleaved with fluoride (B91410) ions.
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| Hydroxyl | Benzyl (Bn), tert-Butyldimethylsilyl (TBS) | H₂, Pd/C; TBAF |
| Amino | tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz) | Acid (e.g., TFA); H₂, Pd/C |
| Carboxylic Acid | Benzyl ester (OBn) | H₂, Pd/C |
Divergent Synthesis of Antimycin-Type Depsipeptides with Varying Ring Sizes (e.g., Neoantimycins, Respirantins)
The modular nature of the synthetic strategies developed for antimycins allows for a divergent approach to produce analogues with different ring sizes, such as the 15-membered neoantimycins and the 18-membered respirantins. This is typically achieved by modifying the length of the linear precursor before the macrolactonization step.
The biosynthesis of these larger ring systems is directed by hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) pathways, where the number of NRPS modules dictates the size of the macrolactone ring. nih.gov While chemical synthesis does not directly mimic this biosynthetic machinery, the principle of extending the linear chain is analogous.
For example, the total synthesis of the 18-membered ring depsipeptide respirantin (B1256721) was achieved through a key intramolecular transesterification of a β-ketoester alcohol to form the protected macrocycle. nih.govnih.govacs.org The linear precursor for this cyclization was assembled in a modular fashion, and this approach could be adapted to synthesize other ring sizes by using different length building blocks. A convergent synthesis of respirantin has been reported with a 5.9% yield over 13 linear steps. nih.gov The modularity of such synthetic routes offers a pathway to generate a variety of structural modifications to explore structure-activity relationships within this class of potent compounds. nih.gov
Advanced Research Techniques in Antimycin A7b Investigation
High-Resolution Spectroscopic Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry)
The definitive identification and structural elucidation of Antimycin A7b and its analogs rely on a combination of high-resolution spectroscopic methods. These techniques provide precise data on mass, atomic composition, and the three-dimensional arrangement of atoms, which are essential for confirming the compound's identity.
Mass Spectrometry (MS) is a cornerstone for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI), is routinely used. For instance, High-Resolution Electrospray Ionisation Mass Spectrometry (HRESIMS) analysis of antimycin-class compounds provides the exact mass, allowing for the calculation of a precise molecular formula (e.g., C₂₈H₄₀N₂O₉ for Antimycin A). researchgate.netlabrulez.com This initial step is critical for distinguishing between different antimycin congeners that vary by the length and branching of their acyl side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic framework. A suite of NMR experiments is typically required for complete structural assignment:
¹H-NMR (Proton NMR): Identifies the different types of protons in the molecule and their immediate electronic environment.
¹³C-NMR (Carbon NMR): Determines the number and types of carbon atoms.
The combined data from these spectroscopic methods allow for the unambiguous structural determination of novel antimycin derivatives. researchgate.net
| Technique | Type of Information Provided | Contribution to Structural Elucidation |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and molecular formula. labrulez.comd-nb.info | Distinguishes between different antimycin congeners based on precise mass. |
| ¹H-NMR | Proton chemical shifts, coupling constants, and integrations. hmdb.ca | Reveals the number and environment of hydrogen atoms. |
| ¹³C-NMR | Carbon chemical shifts. researchgate.net | Identifies all unique carbon atoms in the structure. |
| 2D-NMR (COSY, HSQC, HMBC) | Correlations between nuclei (H-H, C-H). researchgate.net | Establishes the connectivity of the molecular backbone and side chains. |
Cellular and Molecular Assays for Functional Profiling (e.g., High-Throughput Screening Platforms, Connectivity Maps)
Understanding the biological function of this compound involves assays that can rapidly assess its effects on cellular processes on a large scale.
High-Throughput Screening (HTS) platforms are automated systems used to test thousands of compounds against specific biological targets or cellular phenotypes simultaneously. bio-rad.com This approach is invaluable for uncovering novel biological activities. For example, an HTS assay was used to screen a chemical library and successfully identified Antimycin A as a potent accelerator of c-Myc protein degradation, a key target in cancer research. nih.gov Such screening can involve various detection methods, including fluorescence, luminescence, or high-content imaging, to measure effects on cell viability, apoptosis, or specific signaling pathways. bfr-akademie.de By applying HTS, researchers can efficiently profile this compound against a wide array of cell lines and molecular targets to map its functional landscape.
Connectivity Maps (CMap) represent a powerful, data-driven approach for functional profiling. The core principle of CMap is to compare the changes in gene expression (the "transcriptional signature") induced by a compound of interest, like this compound, with a large reference database of signatures from cells treated with thousands of other small molecules and genetic perturbations. By identifying similarities between the this compound signature and signatures with known mechanisms of action, researchers can generate hypotheses about its molecular targets, signaling pathways, and potential therapeutic applications. This bioinformatic tool can connect a compound to a disease state or a specific mechanism without prior knowledge of its direct protein target.
Advanced Imaging Modalities for Subcellular Localization and Distribution (e.g., Stimulated Raman Scattering Microscopy)
Visualizing where a compound like this compound accumulates within a living cell is crucial for understanding its mechanism of action, especially given that its known targets are mitochondrial proteins. nih.govbiorxiv.org
Stimulated Raman Scattering (SRS) Microscopy has emerged as a revolutionary tool for this purpose. amegroups.org SRS is a nonlinear optical imaging technique that offers high chemical specificity without the need for large, bulky fluorescent labels that can alter the compound's behavior. rsc.org To image a molecule like this compound, it is first chemically modified to include a small, bio-orthogonal vibrational tag, such as an alkyne group. nih.gov This tag produces a strong Raman signal in a spectral region that is free from interference from endogenous cellular molecules.
This allows for real-time, high-resolution tracking of the tagged antimycin's uptake, distribution, and metabolism in live cells. biorxiv.org Studies using this technique on antimycin-type depsipeptides have revealed that their intracellular accumulation and distribution are influenced by factors such as their lipophilicity and their specific protein targets. nih.gov SRS microscopy can therefore provide a dynamic view of how this compound reaches and engages with its subcellular targets, offering insights into structure-activity-distribution relationships. nih.gov
Genetic Engineering and Metabolomics for Biosynthetic Pathway Analysis
Elucidating the biosynthetic pathway of this compound is achieved through a powerful combination of genetic manipulation of the producing organism (typically a Streptomyces species) and detailed chemical analysis of the resulting metabolites.
The production of antimycins is governed by a dedicated biosynthetic gene cluster (BGC), referred to as the ant cluster. nih.gov This cluster contains all the necessary genes for assembling the molecule and is organized into several operons (e.g., antCDE, antHIJKLMNO). nih.gov The core of the pathway is a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. beilstein-journals.org
Genetic Engineering is used to functionally characterize the genes within this cluster. mdpi.com Key techniques include:
Gene Knockout: Specific genes within the ant cluster are deleted or inactivated. For example, creating a ΔantB mutant helped to confirm that the AntB enzyme is responsible for attaching the variable acyl side chain. researchgate.net
Heterologous Expression: The entire ant cluster can be transferred and expressed in a different, more genetically tractable host organism, which simplifies the analysis of the produced compounds. nih.gov
Metabolomics , primarily using Liquid Chromatography-Mass Spectrometry (LC-MS), is employed to analyze the chemical profiles of both the wild-type and the genetically engineered strains. ulisboa.pttmc.edu By comparing the metabolites produced by a knockout mutant to the wild-type, researchers can identify which biosynthetic intermediates accumulate when a particular enzymatic step is blocked. This comparative analysis allows for the step-by-step reconstruction of the entire biosynthetic pathway, from precursor molecules like tryptophan to the final antimycin product. beilstein-journals.org
| Key Gene/Enzyme Class | General Function in Antimycin Biosynthesis | Investigative Method |
|---|---|---|
| AntN (Tryptophan-2,3-dioxygenase) | Opens the indole (B1671886) ring of tryptophan to initiate the pathway. beilstein-journals.org | Gene knockout and analysis of intermediates. |
| NRPS/PKS Hybrid Machinery | Assembles the core dilactone ring structure. nih.govbeilstein-journals.org | Genome mining and sequence analysis. |
| AntB (Acyltransferase) | Attaches the variable fatty acid side chain, creating diversity. researchgate.net | Analysis of ΔantB mutants, in vitro enzyme assays. |
| AntO (Lipase Homologue) | Predicted to install the N-formyl group on the salicylate (B1505791) moiety. researchgate.net | Gene knockout and bioactivity assays. |
| AntP (Kynureninase) | Converts N-formyl-L-kynurenine to anthranilate in some strains. beilstein-journals.org | Comparative genomics of different BGC forms (L-form vs. S-form). nih.gov |
Conclusion and Future Research Directions
Synthesis of Current Knowledge on Antimycin A7b as a Research Compound
This compound is a member of the broader antimycin family, a group of over 40 related depsipeptides produced by Streptomyces bacteria. researchgate.netnih.gov These natural products are characterized by a nine-membered dilactone core linked to a 3-formamidosalicylic acid moiety. researchgate.netescholarship.org The diversity within the antimycin family arises from different alkyl and acyloxy side chains attached to this core. Specifically, this compound is structurally distinguished by the presence of a (2S,3S,4R)-3,4-dihydroxy-2-isobutylpentanoic acid component. researchgate.net It is often found in mixtures with its close relative, Antimycin A7a, making preparative separation challenging. deakin.edu.au
As a research compound, the utility of this compound is understood primarily through the well-established mechanism of the antimycin class. Antimycins are potent inhibitors of the mitochondrial electron transport chain. wikipedia.orgcellsignal.cn They bind to the Q-i site of Complex III (cytochrome c reductase), which blocks the oxidation of ubiquinol (B23937) and disrupts the Q-cycle. wikipedia.orgcellsignal.cnnih.gov This inhibition halts cellular respiration, prevents ATP synthesis, and leads to the production of reactive oxygen species (ROS). wikipedia.orgcellsignal.cnnih.gov Consequently, antimycins are widely used as tools in mitochondrial research to study bioenergetics, induce mitochondrial dysfunction, and investigate downstream cellular processes like apoptosis and autophagy. cellsignal.cnnih.govacs.org While the general activity of the antimycin family against organisms like fungi, insects, and nematodes is known, the specific potency and biological activity profile of purified this compound are not extensively documented. researchgate.netresearchgate.net
The biosynthesis of antimycins occurs via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. nih.govresearchgate.net The discovery of the antimycin biosynthetic gene cluster (ant) has been pivotal, revealing the enzymes responsible for generating the family's chemical diversity. nih.gov The large chemical diversity at the R2 position (the alkyl side chain) is generated by the combined action of the enzymes AntE, a crotonyl-CoA reductase homologue, and the acyltransferase (AT) domain of AntD, which is known to be promiscuous and accepts multiple acylmalonyl-CoA extender units. researchgate.net This enzymatic flexibility is the basis for the natural occurrence of the isobutyl-pentanoic acid side chain in this compound.
Table 1: Key Characteristics of this compound as a Research Compound
| Characteristic | Description | Reference |
|---|---|---|
| Compound Class | Depsipeptide, Antimycin Family | escholarship.org |
| Core Structure | Nine-membered dilactone ring with a 3-formamidosalicylic acid moiety | researchgate.netescholarship.org |
| Distinguishing Structural Moiety | (2S,3S,4R)-3,4-dihydroxy-2-isobutylpentanoic acid side chain | researchgate.net |
| Primary Mechanism of Action | Inhibition of mitochondrial electron transport chain Complex III (cytochrome c reductase) at the Q-i site | wikipedia.orgnih.gov |
| Primary Biochemical Effect | Halts cellular respiration, inhibits ATP synthesis, and induces reactive oxygen species (ROS) production | wikipedia.orgcellsignal.cn |
| Biosynthesis Pathway | Hybrid Non-Ribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) | nih.govresearchgate.net |
| Key Biosynthetic Enzymes for Diversity | AntD (PKS) and AntE (crotonyl-CoA reductase homologue) | researchgate.net |
Identification of Remaining Knowledge Gaps and Unexplored Research Avenues
Despite a solid understanding of the antimycin family's general mechanism, significant knowledge gaps exist specifically for the A7b congener. Research is needed to move from general assumptions based on the family to specific data on the individual compound.
Key Knowledge Gaps:
Quantitative Bioactivity: The precise inhibitory concentration (e.g., IC50) of purified this compound against mitochondrial Complex III from various species has not been reported. It is unknown how its unique isobutyl-containing side chain affects its binding affinity and potency compared to more commonly studied congeners like Antimycin A1 or A3.
Selective Toxicity and Activity Spectrum: While the broader antimycin family exhibits antifungal, insecticidal, and anticancer properties, the specific activity spectrum of this compound remains uncharacterized. researchgate.netresearchgate.net Research to determine its efficacy against panels of fungal pathogens, cancer cell lines, and insect models is a clear gap.
Off-Target Effects: The potential for this compound to interact with other cellular targets beyond Complex III is unexplored. For instance, some antimycin analogues show potent, selective inhibition of anti-apoptotic proteins like Bcl-2/Bcl-xL, an activity that can be separated from respiratory inhibition. researchgate.net Whether this compound possesses similar or unique off-target activities is unknown.
Detailed Biosynthesis: While the general biosynthetic pathway is known, the specific enzymatic steps leading to the formation of the isobutyl-branched extender unit used for the this compound side chain warrant further investigation. Understanding the specific substrate-enzyme interactions could provide tools for biosynthetic engineering.
Pharmacokinetics and Stability: There is no available data on the stability, solubility, and cell permeability of this compound. These fundamental properties are critical for its effective use as a research tool and for any consideration of its therapeutic potential.
Prognosis for the Development of Novel Biochemical Tools and Probes from this compound
The prognosis for developing novel biochemical tools from this compound is promising, largely due to advancements in understanding and engineering antimycin biosynthesis. u-tokyo.ac.jp The inherent promiscuity of the biosynthetic enzymes, particularly the acyltransferase AntB and the PKS module AntD, provides a direct pathway for generating novel analogues. nih.govresearchgate.net
Future development can proceed along several key avenues:
Bio-tagging for Probe Development: The biosynthetic machinery can be leveraged to incorporate tagged precursors. By feeding Streptomyces cultures with synthetic fatty acids containing bioorthogonal handles (e.g., alkynes or azides), it may be possible to produce "tagged" this compound analogues. researchgate.net These tagged probes could be used in click chemistry applications for activity-based protein profiling (ABPP) to visualize target engagement within cells, identify binding partners, and study its distribution.
Structure-Activity Relationship (SAR) Studies: The unique side chain of this compound serves as a novel scaffold for modification. Semi-synthesis or total synthesis could be used to create a library of derivatives based on the A7b structure. This would enable systematic SAR studies to understand how modifications to the isobutyl-pentanoic acid moiety affect potency, selectivity against Complex III, and potential off-target activities, such as Bcl-xL inhibition.
Development of Selective Inhibitors: By understanding the SAR, it may be possible to design A7b-based analogues with enhanced properties. For example, modifications could potentially increase selectivity for the Complex III of a particular species (e.g., a fungal pathogen vs. human) or fine-tune its activity to favor ROS production over complete respiratory arrest. A synthetic derivative of Antimycin A3, for example, was shown to abolish respiratory inhibition while retaining its ability to induce apoptosis, highlighting the potential for functional uncoupling. researchgate.net A similar approach with the A7b scaffold could yield novel and more selective biochemical tools.
Table 2: Potential Future Research Directions for this compound
| Research Avenue | Objective | Potential Outcome |
|---|---|---|
| Quantitative Biochemical Assays | Determine the specific IC50 and Ki values of purified this compound against mitochondrial Complex III. | Precise data on potency and comparison with other antimycin congeners. |
| Bio-orthogonal Tagging | Incorporate alkyne or azide (B81097) tags into the this compound structure via precursor-directed biosynthesis or synthesis. | Development of chemical probes for target validation and imaging via click chemistry. |
| Structure-Activity Relationship (SAR) Studies | Synthesize and test analogues of this compound with modified side chains. | Identification of key structural features for potency and selectivity; potential to separate mitochondrial vs. other effects. |
| Broad-Spectrum Bioactivity Screening | Test purified this compound against a wide range of cancer cell lines and pathogenic fungi. | Discovery of novel, specific anticancer or antifungal activities. |
| Biosynthetic Pathway Engineering | Engineer the AntD/AntE enzymes to accept non-native precursor molecules. | Creation of a platform for generating a library of novel this compound-based compounds with diverse functionalities. |
Q & A
Q. What experimental protocols are recommended for determining the Minimum Inhibitory Concentration (MIC) of Antimycin A7b against bacterial strains?
- Methodological Answer : MIC testing should follow standardized protocols, such as those outlined in CLSI guidelines (e.g., M7-A7), using serial dilutions in broth microdilution assays. This compound should be dissolved in a compatible solvent (e.g., DMSO) and tested against target organisms under controlled conditions (e.g., 37°C, 24-hour incubation). Include positive (e.g., known antibiotics) and negative (solvent-only) controls. MIC is defined as the lowest concentration inhibiting visible growth, with this compound showing activity at 31.25 μg/mL against specific strains .
Q. How does this compound disrupt mitochondrial electron transport in experimental models?
- Methodological Answer : this compound inhibits Complex III (cytochrome bc₁ complex) in the electron transport chain, blocking electron transfer from ubiquinol to cytochrome c. To study this, use isolated mitochondria or cell lines and measure oxygen consumption via respirometry. Add substrates (e.g., succinate) and inhibitors (e.g., rotenone, oligomycin) sequentially. This compound-induced inhibition is confirmed by a sharp decline in oxygen consumption, which can be reversed with cytochrome c supplementation .
Q. What quality control measures are essential for ensuring reproducibility in this compound bioactivity studies?
- Methodological Answer :
- Standardize compound purity (≥95% via HPLC).
- Validate microbial strains using ATCC references.
- Replicate experiments in triplicate with independent preparations.
- Include internal controls (e.g., Antimycin A2a) for comparative potency analysis.
- Document solvent concentrations to avoid toxicity artifacts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Alter the dilactone ring or side chains via semi-synthesis or genetic engineering of biosynthetic pathways. For example, Seipke et al. (2014) demonstrated that deleting the antA gene in Streptomyces albus abolishes antimycin production, highlighting regulatory nodes for manipulation .
- Assay Design : Test derivatives against panels of Gram-positive, Gram-negative, and fungal strains. Pair MIC assays with cytotoxicity screens (e.g., mammalian cell lines) to identify selective analogs.
- Data Interpretation : Use computational tools (e.g., molecular docking) to correlate structural changes with binding affinity to Complex III .
Q. What strategies resolve contradictions in reported MIC values for this compound across studies?
- Methodological Answer :
- Variable Analysis : Assess differences in microbial strains, growth media (e.g., cation-adjusted Mueller-Hinton vs. RPMI), and incubation conditions.
- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity. Apply Cochrane’s Q-test or I² statistics to identify significant outliers .
- Experimental Replication : Reproduce conflicting studies under harmonized protocols, adhering to M7-A7 guidelines for MIC testing .
Q. How can researchers investigate the regulatory mechanisms of this compound biosynthesis in Streptomyces species?
- Methodological Answer :
- Genetic Approaches : Knock out orphan sigma factors (e.g., σAntA) to assess their role in activating the ant gene cluster. Use RNA-seq to profile transcriptional changes during growth phases linked to antimycin production .
- Metabolite Profiling : Employ LC-HRMS to track precursor incorporation (e.g., 3-amino-5-hydroxybenzoic acid) into the antimycin scaffold. Time-course studies can correlate gene expression with metabolite accumulation .
- Bioassays : Compare wild-type and mutant strains in antifungal co-cultures (e.g., Candida albicans) to validate biosynthetic pathway functionality .
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Uncertainty Quantification : Report 95% confidence intervals and propagate measurement errors (e.g., pipetting variability) through Monte Carlo simulations.
- Comparative Analysis : Use ANOVA with post-hoc Tukey tests to compare this compound’s potency across cell types or microbial species .
Methodological Considerations for Data Reliability
Q. How should researchers address variability in this compound’s stability during long-term assays?
- Methodological Answer :
- Stability Testing : Pre-incubate this compound under assay conditions (e.g., 37°C, pH 7.4) and quantify degradation via LC-MS at timed intervals.
- Additive Screening : Include antioxidants (e.g., ascorbic acid) or protease inhibitors if instability arises from oxidative/enzymatic pathways.
- Data Adjustment : Normalize bioactivity data to remaining compound concentration, not initial dosing .
Q. What in vitro models best recapitulate this compound’s mechanism in mitochondrial dysfunction studies?
- Methodological Answer :
- Primary Cells : Use freshly isolated mammalian mitochondria or hepatocytes to assess tissue-specific effects.
- Genetic Models : Employ CRISPR-engineered cell lines with knocked-out Complex III subunits to confirm target specificity.
- Multi-Parameter Assays : Combine Seahorse XF analysis (oxygen consumption rate) with fluorogenic probes (e.g., TMRE for mitochondrial membrane potential) .
Q. How can researchers validate this compound’s off-target effects in high-throughput screening?
- Methodological Answer :
- Counter-Screening : Test against unrelated targets (e.g., kinases, GPCRs) using commercial panels.
- Proteomics : Perform pulldown assays with biotinylated this compound followed by mass spectrometry to identify non-Complex III interactors.
- Phenotypic Profiling : Use high-content imaging to monitor secondary phenotypes (e.g., apoptosis, cell cycle arrest) in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
